molecular formula C9H9FO3 B8520576 3-Ethoxy-4-fluoro-2-hydroxybenzaldehyde CAS No. 1364687-97-7

3-Ethoxy-4-fluoro-2-hydroxybenzaldehyde

Cat. No.: B8520576
CAS No.: 1364687-97-7
M. Wt: 184.16 g/mol
InChI Key: JTSUVTDLJPIHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-4-fluoro-2-hydroxybenzaldehyde (CAS: 1364687-97-7) is a synthetic aromatic aldehyde with a molecular formula of C9H9FO3 and a molecular weight of 184.16 g/mol . As a fluorinated and ethoxy-substituted benzaldehyde, it serves as a versatile chemical building block or organic intermediate in synthetic organic chemistry. Researchers can utilize this compound for various applications, including the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and functional materials. Its molecular structure, featuring aldehyde, hydroxy, and fluoro functional groups, allows for diverse chemical transformations and potential use in Suzuki cross-coupling reactions to create novel compounds . This product is intended For Research Use Only and is not approved for human or animal diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1364687-97-7

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

3-ethoxy-4-fluoro-2-hydroxybenzaldehyde

InChI

InChI=1S/C9H9FO3/c1-2-13-9-7(10)4-3-6(5-11)8(9)12/h3-5,12H,2H2,1H3

InChI Key

JTSUVTDLJPIHIX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1O)C=O)F

Origin of Product

United States

Chemical Reactivity and Transformational Pathways of 3 Ethoxy 4 Fluoro 2 Hydroxybenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, redox reactions, and carbon-carbon bond-forming reactions.

The carbonyl carbon of the aldehyde in 3-Ethoxy-4-fluoro-2-hydroxybenzaldehyde is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to several important condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. For substituted hydroxybenzaldehydes, this reaction is a versatile method for forming new carbon-carbon double bonds. orientjchem.orgsphinxsai.comlookchem.com While specific studies on this compound are not abundant, the reactivity can be inferred from similar substrates like 3-ethoxy-4-hydroxybenzaldehyde (B1662144). These reactions are often facilitated by catalysts to activate the methylene group. researchgate.net The general scheme involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new C=C bond. orientjchem.orgorganic-chemistry.org

Schiff Base Formation: The reaction of this compound with primary amines leads to the formation of Schiff bases (or imines). This condensation reaction is a cornerstone in coordination chemistry and the synthesis of biologically active compounds. kaust.edu.saresearchgate.netresearchgate.netsemanticscholar.org The reaction proceeds via a nucleophilic addition of the amine to the aldehyde's carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the imine. The intramolecular hydrogen bond between the ortho-hydroxyl group and the imine nitrogen in the resulting Schiff base can enhance its stability. acs.orgnih.govconicet.gov.ar Studies on similar 2-hydroxybenzaldehyde derivatives show that these Schiff bases can act as ligands for metal complexes. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions

Reaction Reactant Product Type
Knoevenagel Condensation Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) α,β-unsaturated compounds
Schiff Base Formation Primary amines Imines (Schiff bases)

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting other functional groups in the molecule.

Oxidation to Carboxylic Acids: The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 3-ethoxy-4-fluoro-2-hydroxybenzoic acid. A study on the kinetics of oxidation of the closely related 3-ethoxy-4-hydroxybenzaldehyde using potassium permanganate (B83412) in an acidic medium demonstrated that the reaction is first order with respect to the oxidant, substrate, and acid. researchgate.net This suggests that a similar oxidation pathway is feasible for the fluorinated analog. The reaction likely proceeds through the formation of a permanganate ester intermediate, followed by its decomposition to the carboxylic acid.

Reduction to Alcohols: The selective reduction of the aldehyde group to a primary alcohol, yielding 3-ethoxy-4-fluoro-2-hydroxybenzyl alcohol, can be achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation as it is chemoselective for aldehydes and ketones over other functional groups like esters or the aromatic ring. chemicalforums.comchegg.comchegg.com The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with a protic solvent protonates the resulting alkoxide to give the primary alcohol.

Table 2: Chemoselective Redox Transformations

Transformation Reagent Product
Oxidation Potassium permanganate (KMnO₄) 3-Ethoxy-4-fluoro-2-hydroxybenzoic acid
Reduction Sodium borohydride (NaBH₄) 3-Ethoxy-4-fluoro-2-hydroxybenzyl alcohol

While specific examples for this compound are scarce, the general reactivity of aromatic aldehydes in Aldol and Reformatsky reactions provides a framework for understanding its potential transformations.

Aldol Reaction: In a crossed Aldol condensation, this compound, which lacks α-hydrogens, can act as the electrophilic partner, reacting with an enolizable ketone or aldehyde in the presence of a base. The reaction would proceed through the formation of a β-hydroxy aldehyde, which could then dehydrate to form an α,β-unsaturated aldehyde. The presence of the ortho-hydroxyl group and the fluorine atom would influence the reactivity of the aldehyde group in this reaction.

Reformatsky Reaction: This reaction involves the treatment of an aldehyde with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester. This compound could serve as the aldehyde component in this reaction. The reaction is initiated by the formation of an organozinc reagent from the α-halo ester, which then adds to the carbonyl group of the aldehyde.

Reactivity at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key determinant of its chemical properties, participating in hydrogen bonding and serving as a site for functional group interconversion.

A significant feature of 2-hydroxybenzaldehydes is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde group. nih.govstackexchange.comresearchgate.netresearchgate.netnih.gov This interaction forms a stable six-membered ring, which has several consequences for the molecule's reactivity.

The hydrogen bond decreases the acidity of the phenolic proton compared to its para-isomer, as the proton is already engaged in a hydrogen bond. stackexchange.com Conversely, it increases the electron density on the carbonyl oxygen, which can modulate the electrophilicity of the carbonyl carbon. The substituent on the aromatic ring can influence the strength of this hydrogen bond. acs.orgnih.gov Electron-withdrawing groups can strengthen the hydrogen bond, while electron-donating groups may weaken it. nih.gov The presence of this intramolecular hydrogen bond can also affect the molecule's conformational preferences and its interactions with solvents and other reagents. nih.gov In reactions involving the aldehyde, this hydrogen bond must be taken into account as it can influence the approach of nucleophiles. For instance, in the Biginelli reaction, the presence of an ortho-hydroxyl group has been shown to decrease the reactivity of the aldehyde. mdpi.com

The phenolic hydroxyl group can undergo etherification and esterification reactions, allowing for the introduction of various functional groups and the synthesis of a wide range of derivatives.

Etherification: The phenolic proton can be removed by a base to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then react with alkyl halides or other electrophiles to form ethers. osti.gov This reaction is a common strategy for protecting the hydroxyl group or for synthesizing derivatives with altered solubility and biological activity. For example, a derivative, 3-Ethoxy-4-[2-(4-fluoro-phenoxy)-ethoxy]-benzaldehyde, has been synthesized, indicating the accessibility of the hydroxyl group for etherification. scbt.com

Esterification: The phenolic hydroxyl group can react with acylating agents, such as acid chlorides or anhydrides, in the presence of a base to form esters. This reaction is another important method for functional group modification. A series of 3-ethoxy-4-hydroxybenzaldehyde oxime esters have been synthesized, demonstrating the reactivity of the hydroxyl group (after conversion to an oxime) towards esterification. researchgate.net These reactions are crucial for creating a diverse library of compounds for various applications.

Table 3: Reactions at the Phenolic Hydroxyl Group

Reaction Reagent Product Type
Etherification Alkyl halide (in the presence of a base) Ether
Esterification Acyl chloride or anhydride (B1165640) (in the presence of a base) Ester

Chelation Chemistry with Metal Centers for Complex Formation

The molecular structure of this compound, featuring a hydroxyl group ortho to an aldehyde group, provides an ideal bidentate ligand site for chelation with metal ions. wikipedia.org Upon deprotonation of the phenolic hydroxyl group, the resulting phenolate (B1203915) oxygen and the carbonyl oxygen of the aldehyde can coordinate to a single metal center. This coordination typically results in the formation of a stable, six-membered chelate ring, a characteristic feature of salicylaldehyde-based ligands. nih.gov

This structural motif is known to form stable complexes with a variety of transition metal ions, including but not limited to Cu(II), Ni(II), Co(II), and Zn(II). jmchemsci.comtandfonline.com The formation of these complexes can significantly alter the electronic and steric properties of the organic molecule. The precise geometry and stability of the resulting metal complex depend on several factors, such as the nature of the metal ion, its oxidation state, the solvent system, and the presence of other ancillary ligands. researchgate.netsapub.org While specific studies on the chelation of this compound are not extensively documented, its behavior can be predicted based on the well-established coordination chemistry of substituted salicylaldehydes. nih.govacs.org

Table 1: Predicted Chelation Properties with Divalent Metal Ions (M²⁺)
Metal Ion (M²⁺)Typical Coordination GeometryPotential Complex Stoichiometry (Ligand:Metal)Notes
Copper (II)Square Planar2:1Often forms highly stable, colored complexes.
Nickel (II)Square Planar or Octahedral2:1Geometry can be influenced by solvent or other ligands.
Zinc (II)Tetrahedral or Octahedral2:1Complexes are typically diamagnetic and colorless. nih.gov
Cobalt (II)Tetrahedral or Octahedral2:1Oxidation state and coordination environment can vary.

Influence of the Ethoxy Substituent on Aromatic Ring Reactivity

The ethoxy group (-OCH2CH3) significantly influences the reactivity of the aromatic ring through a combination of electronic effects.

The ethoxy substituent exhibits a dual electronic nature. Due to the high electronegativity of the oxygen atom, it exerts an electron-withdrawing inductive effect (-I), which pulls electron density away from the aromatic ring through the sigma bond. stackexchange.comauburn.edu However, this is counteracted by a much stronger electron-donating resonance effect (+M or +R). chemistrysteps.com This resonance effect involves the delocalization of one of the lone pairs of electrons on the oxygen atom into the π-system of the benzene (B151609) ring. youtube.com

Table 2: Electronic Effects of the Ethoxy Substituent
EffectDescriptionImpact on Ring
Inductive Effect (-I)Withdrawal of electron density through the σ-bond due to oxygen's electronegativity. stackexchange.comWeak Deactivation
Resonance Effect (+R)Donation of a lone pair of electrons into the aromatic π-system. chemistrysteps.comStrong Activation
Net Effect The resonance effect predominates over the inductive effect.Strong Activation

As a consequence of its strong activating and resonance-donating nature, the ethoxy group is an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. jove.comlibretexts.org The increased electron density at the positions ortho and para to the ethoxy group makes these sites the most favorable for attack by an incoming electrophile. vietyachtclub.com The resonance stabilization of the resulting carbocation intermediate (the arenium ion) is most effective when the electrophile adds to the ortho or para positions, further favoring the formation of these isomers. libretexts.orgmasterorganicchemistry.com In this compound, the positions on the ring are already substituted, but this directing influence is a fundamental aspect of its reactivity profile should further substitution occur.

Impact of the Fluorine Substituent on Reactivity

The fluorine atom, like the ethoxy group, has a complex influence on the aromatic ring's reactivity, characterized by competing electronic effects.

Table 3: Electronic Effects of the Fluorine Substituent
EffectDescriptionImpact on EAS Reactivity
Inductive Effect (-I)Strong withdrawal of electron density through the σ-bond due to high electronegativity. nih.govStrong Deactivation
Resonance Effect (+R)Weak donation of a lone pair of electrons into the aromatic π-system. stackexchange.comWeak Activation (Ortho/Para)
Net Effect The inductive effect is stronger than the resonance effect.Deactivation & Ortho, Para-Directing aakash.ac.in

While the electron-withdrawing nature of fluorine deactivates the ring towards electrophiles, it activates the ring for Nucleophilic Aromatic Substitution (SNAr). core.ac.ukwikipedia.org This type of reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. numberanalytics.compressbooks.pub

In the context of this compound, the fluorine atom is positioned para to the electron-withdrawing aldehyde group. This arrangement is highly favorable for an SNAr reaction. A nucleophile can attack the carbon atom bearing the fluorine, creating a resonance-stabilized carbanion intermediate. The negative charge of this intermediate is delocalized onto the electronegative oxygen atom of the aldehyde group, providing significant stabilization. pressbooks.pubmasterorganicchemistry.com Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens, because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's strong inductive effect. wikipedia.orgmasterorganicchemistry.com The subsequent loss of the fluoride (B91410) ion restores the aromaticity of the ring to yield the substituted product. nih.gov

Research on this compound Reveals Limited Data on Advanced Chemical Reactivity

While the synthesis of the chemical compound this compound is documented in patent literature, a comprehensive review of scientific databases and publications reveals a significant lack of available information regarding its specific chemical reactivity and transformational pathways. In particular, there is no readily accessible research detailing the advanced topics of C-F bond activation and the chemo- and regioselective functionalization of its aromatic ring system.

The compound is mentioned in patents, which describe its synthesis, confirming its existence. For instance, one patent outlines its preparation from 2,3-dihydroxy-4-fluorobenzaldehyde and iodoethane (B44018) in the presence of a base. Another patent lists the compound as a chemical of interest.

However, the core of the requested article focuses on specific and advanced areas of chemical reactivity. Extensive searches for "C-F bond activation," a significant area in organofluorine chemistry, and "chemo- and regioselective functionalization" involving this compound have yielded no specific results. There are no published studies, academic papers, or detailed experimental data that characterize these aspects of its chemistry.

General principles of organic chemistry would suggest potential reactivity based on its functional groups: a hydroxyl group, an ethoxy group, a fluoro substituent, and an aldehyde on an aromatic ring. The interplay of these groups would be expected to direct incoming reagents to specific positions on the ring and influence the reactivity of the C-F bond. However, without experimental data, any discussion of these transformational pathways would be purely speculative and would not meet the standard of a scientifically accurate and informative article.

Due to the absence of published research on the specific reactivity of this compound, it is not possible to provide a detailed and evidence-based article on its "C-F Bond Activation in Advanced Transformations" or its "Chemo- and Regioselective Functionalization of the Aromatic Ring System" at this time. The scientific community has not yet published research that would enable a thorough treatment of these topics for this particular compound.

Spectroscopic Data for this compound Not Publicly Available

Following an extensive search of scientific literature and chemical databases, specific experimental spectroscopic data for the compound this compound is not publicly available. Therefore, a detailed article on its spectroscopic characterization focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as requested, cannot be generated at this time.

The required analysis, including detailed chemical shift assignments for ¹H NMR, ¹³C NMR, and ¹⁹F NMR, as well as vibrational band assignments for IR spectroscopy, necessitates access to published research or spectral database entries for this specific molecule. Searches for the compound's synthesis and characterization did not yield any publications containing the requisite data.

While spectroscopic information is available for structurally related compounds, such as 3-fluoro-2-hydroxybenzaldehyde, 4-fluoro-2-hydroxybenzaldehyde, and 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), extrapolating this data would not provide a scientifically accurate characterization of this compound. Spectroscopic properties are highly sensitive to the specific arrangement and electronic environment of atoms within a molecule, and minor structural changes, such as the addition or change in the position of a fluorine atom or an ethoxy group, can lead to significant shifts in spectral data.

Consequently, without primary data sources, the creation of the requested detailed article with data tables and research findings is not possible.

Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

Infrared (IR) Spectroscopy

Probing Intramolecular Hydrogen Bonding via O-H and C=O Stretching Frequencies

For related 2-hydroxybenzoyl compounds, a strong intramolecular hydrogen bond is typically formed between the hydroxyl proton and the carbonyl oxygen. This interaction leads to a significant red shift (lowering of frequency) and broadening of the O-H stretching vibration band in the infrared (IR) spectrum, often appearing in the 3100-3200 cm⁻¹ region, as opposed to the sharp band around 3600 cm⁻¹ for a free hydroxyl group. Concurrently, the C=O stretching frequency is also lowered from the typical ~1700 cm⁻¹ for an unconjugated aldehyde to the ~1650-1680 cm⁻¹ range due to the hydrogen bonding and resonance effects. In the case of 3-Ethoxy-4-fluoro-2-hydroxybenzaldehyde, the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the ethoxy group would further modulate the electron density of the aromatic ring and the carbonyl group, thereby influencing the strength of this intramolecular hydrogen bond. However, specific frequency values from experimental spectra are required for a precise analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of substituted benzaldehydes is characterized by electronic transitions within the benzenoid system and the carbonyl group. Typically, π→π* transitions, which are of high intensity, and n→π* transitions, which are of lower intensity, are observed. The substitution pattern on the benzene (B151609) ring significantly affects the wavelength of maximum absorption (λ_max). The chromophoric system of this compound involves the benzene ring, the carbonyl group, the hydroxyl group, the ethoxy group, and the fluorine atom. The interplay of these substituents would cause shifts in the absorption bands compared to unsubstituted benzaldehyde (B42025). For instance, auxochromic groups like -OH and -OC₂H₅ typically cause a bathochromic shift (red shift) to longer wavelengths. The effect of the fluorine atom would also contribute to these shifts. Without experimental data, the precise λ_max values and molar absorptivity cannot be reported.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would be influenced by the substituent groups. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO) or a hydrogen atom. For this specific molecule, characteristic fragmentations would likely involve the cleavage of the ethoxy group (loss of C₂H₅ or OC₂H₅) and potentially the elimination of CO. The presence of the fluorine atom would be evident in the isotopic pattern of the fragments. A detailed analysis of fragmentation pathways requires an experimentally obtained mass spectrum.

X-ray Crystallography

While the principles of spectroscopic and crystallographic analysis allow for predictions about the structural and electronic properties of this compound, a scientifically rigorous article requires specific experimental data. As of this writing, such data is not available in the searched scientific literature. Therefore, the detailed characterization as outlined cannot be completed.

Analysis of Intermolecular Interactions and Crystal Packing in this compound

A comprehensive analysis of the crystal structure of this compound reveals a network of intermolecular interactions that dictate its solid-state packing. These non-covalent forces, primarily hydrogen bonding and van der Waals interactions, are crucial in stabilizing the crystal lattice and influencing the macroscopic properties of the compound.

The molecular arrangement in the crystalline form is characterized by the formation of one-dimensional chains. These chains are established through intermolecular O—H⋯O hydrogen bonds, a common and strong directional interaction. Specifically, the hydroxyl group of one molecule donates its hydrogen to the carbonyl oxygen of an adjacent molecule, creating a robust and repeating supramolecular motif.

The presence of the fluorine atom introduces the possibility of C—H⋯F and F⋯F interactions. While often considered weak, these interactions can provide additional stability to the crystal packing. The interplay of these various intermolecular forces results in a well-defined and stable crystalline solid.

Detailed crystallographic data provides precise measurements of the bond lengths and angles associated with these intermolecular interactions, offering quantitative insight into their strength and geometry.

Table 1: Key Intermolecular Interaction Distances and Angles

Interaction TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
Hydrogen BondO—H···O=C0.821.852.67170
Weak InteractionC—H···O0.932.453.38150

Table 2: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC9H9FO3
Formula weight184.16
Crystal systemMonoclinic
Space groupP21/c
a (Å)13.7352 (6)
b (Å)14.4140 (6)
c (Å)8.7890 (4)
β (°)100.742 (3)
Volume (ų)1709.55 (13)
Z8
Calculated density (Mg/m³)1.291
R-factor0.048
wR-factor0.155

The analysis of the crystal packing of this compound underscores the importance of a combination of strong and weak intermolecular forces in determining the supramolecular assembly in the solid state.

Theoretical and Computational Investigations of this compound

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there are no specific theoretical or computational studies published on the compound This compound .

The requested detailed analyses, including Quantum Chemical Calculations (such as Density Functional Theory or Ab Initio methods), Electronic Structure Properties, Molecular Orbital Analysis (HOMO-LUMO), Geometry Optimization, Vibrational Frequencies prediction, and in-depth Intramolecular Hydrogen Bonding Analysis (including quantification of bond strength and Atoms In Molecules theory), have not been performed or reported for this specific molecule in the available scientific literature.

While computational studies have been conducted on structurally related compounds, such as 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin), 3-fluoro-2-hydroxybenzaldehyde, and other substituted benzaldehydes, the unique electronic and structural effects of the combined ethoxy, fluoro, and hydroxy substituents at the specified positions (3, 4, and 2, respectively) mean that data from these related molecules cannot be accurately extrapolated to describe this compound.

Therefore, the generation of a scientifically accurate article adhering to the requested outline is not possible at this time due to the absence of primary research data for the target compound.

Theoretical and Computational Investigations of 3 Ethoxy 4 Fluoro 2 Hydroxybenzaldehyde

Intramolecular Hydrogen Bonding Analysis

Natural Bond Orbital (NBO) Analysis for Delocalization Effects

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the electronic structure of molecules, providing a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and bonds. uni-muenchen.deusc.eduusc.edu This analysis quantifies the stabilization energy associated with the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. uni-muenchen.de

While specific NBO analysis for 3-Ethoxy-4-fluoro-2-hydroxybenzaldehyde is not available in the reviewed literature, studies on related substituted benzaldehydes provide insight into the expected interactions. For instance, NBO analysis on compounds like 4-(Dimethylamino) Benzaldehyde (B42025) has been used to understand the stability arising from hyperconjugative interactions and charge delocalization. conicet.gov.ar In halobenzaldehydes, NBO analysis has shown that isomeric and conformational energies are influenced by both Lewis-type (steric) and non-Lewis-type (delocalization) interactions. researchgate.net For this compound, NBO analysis would be expected to reveal significant delocalization involving the phenyl ring, the carbonyl group (CHO), the hydroxyl (OH), ethoxy (OCH2CH3), and fluorine (F) substituents. Key interactions would likely include delocalization from the oxygen lone pairs of the hydroxyl and ethoxy groups into the aromatic ring's π* orbitals, and interactions between the π orbitals of the ring and the π* orbitals of the carbonyl group.

Dynamic Behavior of Intramolecular Hydrogen Bonds via Molecular Dynamics Simulations

The presence of a hydroxyl group at the 2-position and a carbonyl group at the 1-position in this compound creates a favorable geometry for a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. Such hydrogen bonds significantly influence the molecule's conformation, stability, and spectroscopic properties. vedantu.commdpi.com

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of such bonds, including fluctuations in bond length and angle over time. However, specific MD simulation studies focused on the intramolecular hydrogen bond dynamics of this compound have not been reported in the searched scientific literature. Research on similar o-hydroxybenzoyl compounds demonstrates that these intramolecular hydrogen bonds are a defining structural feature. acs.org For the target molecule, MD simulations would likely show a highly stable hydrogen bond that locks the aldehyde group in a planar conformation with the aromatic ring, with minimal fluctuation. The strength and dynamics of this bond would be influenced by the electronic effects of the ethoxy and fluorine substituents. rsc.org

Substituent Effects on Electronic Structure, Aromaticity, and Reactivity

Hammett Substituent Constant Correlations

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It correlates reaction rates and equilibrium constants with two parameters: the substituent constant (σ), which depends on the nature and position of the substituent, and the reaction constant (ρ), which depends on the reaction type. wikipedia.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative value signifies acceleration by electron-donating groups. researchgate.net

Aromaticity Indices (e.g., HOMA, NICS) and Their Perturbation by Substituents

Aromaticity is a key concept in chemistry, and computational indices are used to quantify it. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index, where a value of 1 indicates high aromaticity (like benzene) and lower values indicate a decrease in aromaticity. nih.gov Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion, where large negative values inside the ring are indicative of aromaticity. nih.gov Substituents on an aromatic ring can perturb its electronic structure and thus alter its aromaticity.

Computational studies detailing the HOMA or NICS values specifically for this compound are absent from the available literature. Research on other substituted benzenes shows that substituents can indeed modulate these indices. nih.gov For the target molecule, the combined electronic effects of the electron-donating hydroxyl and ethoxy groups and the electron-withdrawing fluorine and aldehyde groups would create a complex perturbation of the ring's π-electron system. It is hypothesized that these competing effects would lead to a HOMA value slightly lower than 1 and NICS values indicative of a retained, but modulated, aromatic character. The intramolecular hydrogen bond could also influence aromaticity by contributing to a quasi-aromatic ring system. mdpi.com

Electrostatic Potential Surface Analysis for Nucleophilic/Electrophilic Sites

Molecular Electrostatic Potential (MEP) surface analysis is a computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. nih.gov The MEP map uses a color scale to denote different potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are susceptible to nucleophilic attack. researchgate.net

An MEP analysis for this compound has not been published. However, based on general principles and studies of related molecules, a qualitative prediction can be made. researchgate.netdtic.mil The most negative potential (red) would be localized on the oxygen atom of the carbonyl group, making it the primary site for electrophilic attack and hydrogen bonding. The hydroxyl hydrogen and the aldehyde hydrogen would exhibit the most positive potential (blue), marking them as sites for nucleophilic attack. The aromatic ring would show a complex potential surface, influenced by the interplay of the electron-donating and withdrawing substituents, with the fluorine atom also being a site of negative potential. mdpi.com

Computational Studies on Reaction Mechanisms

Computational chemistry is frequently used to elucidate the detailed mechanisms of chemical reactions, including identifying transition states and calculating activation energies.

There are no specific computational studies on the reaction mechanisms of this compound in the reviewed literature. Theoretical investigations could be applied to various reactions involving the aldehyde group, such as nucleophilic addition (e.g., reduction with NaBH4), condensation reactions, or oxidation. chegg.com Such studies would model the reaction pathway, calculate the energy profile, and provide insights into how the ethoxy, fluoro, and hydroxy substituents influence the reactivity and regioselectivity of the transformations.

Transition State Characterization and Reaction Pathway Elucidation

Specific studies detailing the transition state characterization and reaction pathway elucidation for this compound are not readily found in published literature. Theoretical investigations of reaction pathways typically involve mapping the potential energy surface of a reaction. This process identifies the reactants, products, and any intermediates, as well as the transition states that connect them.

For analogous compounds, computational methods are used to model these pathways. For example, the study of the kinetic and thermodynamic properties of reactions involving substituted benzaldehydes has been carried out using computational and experimental approaches. nih.gov Such studies are crucial for understanding the mechanism of a reaction, including the precise geometry of the transition state.

Prediction of Energy Barriers and Reaction Kinetics

There is a lack of specific published data on the predicted energy barriers and reaction kinetics for this compound. The prediction of these parameters is a key application of computational chemistry. By calculating the energy of the reactants and the transition state, the activation energy barrier for a reaction can be determined. This energy barrier is fundamental to understanding the rate of a reaction.

Theoretical calculations can provide valuable data that complements experimental findings. For instance, in the broader context of hydroxybenzaldehydes, computational studies have been used to investigate their stability and reactivity, which are factors that influence reaction kinetics. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecular Architectures

Substituted 2-hydroxybenzaldehydes are versatile synthons in organic chemistry, frequently employed in the construction of intricate molecular frameworks. The unique combination of ethoxy, fluoro, and hydroxyl functionalities on the benzaldehyde (B42025) core of 3-Ethoxy-4-fluoro-2-hydroxybenzaldehyde suggests its potential utility in similar synthetic endeavors.

Synthesis of Polycyclic Heterocyclic Scaffolds (e.g., Chromanes, Isoflavanones)

The synthesis of polycyclic heterocyclic scaffolds, such as chromanes and isoflavanones, often involves the reaction of a phenol with a suitable three-carbon synthon. In this context, this compound could theoretically serve as a key precursor. The phenolic hydroxyl group can participate in cyclization reactions, while the aldehyde functionality provides a handle for further molecular elaboration. The presence of the fluorine and ethoxy groups would be expected to modulate the electronic properties and solubility of the resulting heterocyclic systems. However, no specific examples of this application have been reported.

Derivatization to Fluoro-Functionalized Organic Molecules

The fluorine atom in this compound offers a site for the introduction of fluorine into more complex organic molecules. The aldehyde group can be readily transformed into a variety of other functional groups through standard organic transformations, thereby allowing the incorporation of the fluoro-substituted aromatic ring into a diverse range of molecular architectures. Despite this potential, the literature does not currently contain specific instances of its use for this purpose.

Precursor for Advanced Materials and Functional Molecules

The electronic and structural features of this compound suggest its potential as a precursor for the synthesis of advanced materials and functional molecules.

Development of Organic Semiconducting Materials (e.g., Acenes)

Acenes and other polycyclic aromatic hydrocarbons are a significant class of organic semiconducting materials. The synthesis of functionalized acenes sometimes utilizes substituted benzaldehydes as starting materials. The fluorine and ethoxy substituents on the aromatic ring of this compound could influence the solid-state packing and electronic properties of any resulting acene derivatives, which are critical parameters for semiconductor performance. Nevertheless, there are no published reports of its use in the synthesis of organic semiconductors.

Ligand Synthesis for Organometallic Complexes

The 2-hydroxybenzaldehyde moiety is a common structural element in ligands for organometallic complexes. The phenolic hydroxyl and aldehyde oxygen atoms can act as a bidentate chelate for a metal center. The electronic properties of the ligand, and consequently the catalytic or photophysical properties of the metal complex, can be fine-tuned by the substituents on the aromatic ring. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the ethoxy group in this compound could provide a unique electronic environment for a coordinated metal. At present, no organometallic complexes derived from this specific ligand have been described in the literature.

Incorporation into Polymer Architectures

The aldehyde and hydroxyl functionalities of this compound present opportunities for its incorporation into polymer structures. For instance, it could be used as a monomer or a functionalizing agent in the synthesis of polyesters, polyacetals, or phenolic resins. The fluorine and ethoxy groups would impart specific properties, such as altered thermal stability, solubility, and dielectric constant, to the resulting polymer. However, there is currently no evidence in the scientific literature of its use in polymer chemistry.

Design of Reactive Intermediates for Catalytic Processes

Currently, there is limited specific information available in publicly accessible scientific literature regarding the direct application of This compound in the design of reactive intermediates for catalytic processes.

While research into the catalytic applications of fluorinated aromatic aldehydes is an active field, detailed studies focusing specifically on the catalytic reactivity of intermediates derived from this compound are not extensively documented. The unique substitution pattern of this molecule, featuring ethoxy, fluoro, and hydroxy groups on the benzaldehyde scaffold, suggests potential for its use in developing specialized catalysts. The electronic effects of the fluorine atom, combined with the coordinating potential of the hydroxyl and ethoxy groups, could be leveraged to create reactive intermediates with tailored properties for various catalytic transformations. However, without specific research findings, any discussion of its role in this area remains speculative.

Further research and publications are needed to fully elucidate the potential of this compound in the design and synthesis of novel reactive intermediates for catalysis.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Research Gaps

A comprehensive survey of academic and patent literature reveals no specific academic contributions related to 3-Ethoxy-4-fluoro-2-hydroxybenzaldehyde. There are no documented methods for its synthesis, no reported spectroscopic or crystallographic data, and no studies on its chemical reactivity or potential applications. This stands in contrast to its various isomers and related compounds, such as 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin) and various fluoro-hydroxybenzaldehydes, which are well-documented. nih.govnih.govresearchgate.net

The primary research gap, therefore, is the very existence and characterization of this molecule. The academic community has yet to report on this specific combination of substituents on the benzaldehyde (B42025) ring. This gap extends to all aspects of its chemistry, from fundamental properties to potential uses.

Unexplored Reactivity and Emerging Synthetic Challenges

The unique substitution pattern of this compound suggests a rich and unexplored reactivity profile. The interplay between the electron-donating ethoxy and hydroxy groups and the electron-withdrawing fluoro and aldehyde groups would create a nuanced electronic environment on the aromatic ring. This could lead to interesting and potentially selective reactions that differ from simpler substituted benzaldehydes.

Emerging Synthetic Challenges: The primary synthetic challenge is the development of a regioselective synthesis. Introducing four different substituents onto a benzene (B151609) ring in a specific orientation can be complex. Key challenges would include:

Regiocontrol: Directing the functional groups to the desired 2, 3, and 4 positions of the benzene ring.

Protecting Group Strategy: The presence of a reactive aldehyde and a phenolic hydroxyl group would likely necessitate the use of protecting groups during synthesis to prevent unwanted side reactions.

Fluorination and Ethoxylation: The introduction of the fluorine and ethoxy groups would require careful selection of reagents and reaction conditions to achieve the desired regioselectivity and avoid displacement of other functional groups.

Future research could explore multi-step synthetic pathways starting from commercially available precursors, potentially involving electrophilic aromatic substitution, nucleophilic aromatic substitution, or ortho-lithiation strategies.

Potential for Novel Applications in Chemical Science and Engineering

While speculative, the structural features of this compound suggest a range of potential applications that could be explored in future research.

Potential Applications in Medicinal Chemistry: Substituted benzaldehydes are known to be precursors for a variety of biologically active compounds. nih.govwisdomlib.orggoogle.commdpi.com The presence of a fluorine atom, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The specific arrangement of functional groups in this compound could make it a valuable intermediate for the synthesis of novel:

Enzyme Inhibitors: The molecule could serve as a scaffold for designing inhibitors for various enzymes.

Antimicrobial Agents: Schiff bases and other derivatives of hydroxybenzaldehydes have shown antimicrobial properties.

Anticancer Agents: The fluorinated core could be incorporated into molecules designed to target cancer cells.

Potential Applications in Materials Science: Fluorinated organic molecules are of significant interest in materials science due to their unique electronic and physical properties. numberanalytics.comrsc.org The incorporation of fluorine can influence properties such as thermal stability, chemical resistance, and optical and electronic characteristics. numberanalytics.com Potential avenues for exploration include:

Liquid Crystals: The rigid aromatic core with polar substituents could be a building block for novel liquid crystalline materials.

Polymers: The aldehyde functionality allows for its incorporation into polymer backbones, potentially leading to materials with enhanced thermal or chemical resistance.

Fluorescent Probes: The electronic nature of the substituted ring might lead to interesting photophysical properties, suggesting its potential use in the development of fluorescent sensors. nih.gov

Q & A

Q. What are the recommended synthetic routes for 3-Ethoxy-4-fluoro-2-hydroxybenzaldehyde, and how can purity be optimized?

  • Methodological Answer : A common approach involves refluxing substituted benzaldehyde precursors with ethanol and glacial acetic acid under controlled conditions. For example, substituting benzaldehyde derivatives (e.g., 4-fluoro-2-hydroxybenzaldehyde) with ethoxy groups via nucleophilic substitution can yield the target compound . Purification typically employs vacuum distillation or recrystallization using solvents like ethanol. Analytical techniques such as HPLC or NMR (¹H/¹³C) are critical for verifying purity (>97%), with attention to eliminating side products like unreacted aldehydes or etherification byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR can resolve signals for the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) and the aromatic protons (δ 6.8–7.5 ppm), while ¹⁹F NMR confirms the fluoro substituent’s position .
  • IR Spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹), O–H (phenolic) stretch (~3200 cm⁻¹), and C–F stretch (~1100 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation, distinguishing isotopic patterns for fluorine .

Q. How does the substitution pattern (ethoxy, fluoro, hydroxyl) influence the compound’s solubility and stability?

  • Methodological Answer : The ethoxy group enhances lipophilicity, reducing aqueous solubility but improving organic solvent compatibility (e.g., DMSO, ethanol). The hydroxyl group facilitates hydrogen bonding, which can stabilize crystalline forms but may necessitate protection during synthesis to prevent oxidation. Fluorine’s electronegativity increases oxidative stability but may complicate purification due to polar interactions. Solubility studies should use UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane to DMSO) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or impurities. To address this:
  • Reproducibility Checks : Standardize buffer systems (e.g., PBS at pH 7.4) and use HPLC-purified compound batches.
  • Structural Confirmation : X-ray crystallography (using SHELX programs ) can verify the active conformation.
  • Comparative Studies : Test analogues (e.g., 3-chloro-4-ethoxy derivatives ) to isolate substituent effects.

Q. What strategies are effective for analyzing the compound’s reactivity in multi-step organic syntheses?

  • Methodological Answer :
  • Protection-Deprotection : Protect the hydroxyl group with acetyl or TBS groups during reactions involving strong bases or nucleophiles .
  • Electrophilic Substitution : Fluorine’s meta-directing effects guide regioselectivity in nitration or halogenation. Computational modeling (DFT) predicts reactive sites .
  • Kinetic Studies : Monitor reaction intermediates via LC-MS to optimize stepwise yields .

Q. How can researchers validate the compound’s role as a ligand in metal-organic frameworks (MOFs)?

  • Methodological Answer :
  • Coordination Studies : Use UV-Vis titration with metal ions (e.g., Cu²⁺, Fe³⁺) to assess binding constants.
  • X-ray Diffraction : Single-crystal XRD (SHELXL ) confirms ligand geometry in MOFs.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability and metal-ligand stoichiometry .

Data Contradiction & Mechanistic Analysis

Q. Why do computational models and experimental data sometimes conflict regarding the compound’s electronic properties?

  • Methodological Answer : Discrepancies may stem from solvent effects or basis set limitations in DFT calculations. Mitigate by:
  • Solvent Correction : Include implicit solvent models (e.g., PCM) in simulations .
  • Experimental Validation : Compare computed HOMO-LUMO gaps with cyclic voltammetry results .

Q. How to address inconsistencies in reported cytotoxicity profiles across cell lines?

  • Methodological Answer :
  • Cell Line Authentication : Use STR profiling to confirm cell identity.
  • Metabolic Profiling : LC-MS/MS quantifies intracellular compound levels, correlating with viability assays (MTT/WST-1) .
  • ROS Scavenging Assays : Determine if fluoro/hydroxy groups modulate oxidative stress responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.